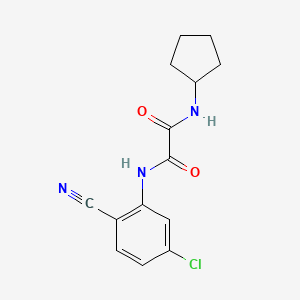

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide, commonly known as CX614, is a nootropic drug that has gained attention in the scientific community due to its potential cognitive-enhancing properties. The drug has been studied extensively for its ability to improve memory and learning, making it a promising candidate for the treatment of cognitive impairments.

Applications De Recherche Scientifique

Polymer Support Oligonucleotide Synthesis

Research on beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidites of deoxynucleosides, which are chemically related to N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide, has shown their utility in simplifying the deprotection and isolation of DNA fragments during oligonucleotide synthesis. These compounds exhibit stability in solution, making them suitable for automated DNA synthesis (Sinha et al., 1984).

Antimalarial Activity

Studies on the antimalarial activity and quantitative structure-activity relationships of tebuquine and related compounds, including those with chloro and cyano functionalities, have identified significant correlations with molecular properties such as size and electron donation. These compounds have demonstrated excellent activity against resistant strains of parasites and hold promise for clinical trials (Werbel et al., 1986).

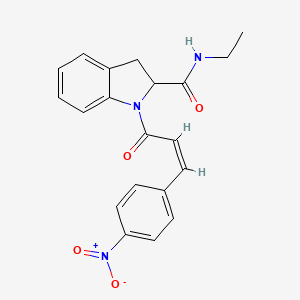

Asymmetric Synthesis Applications

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity showcases the potential of utilizing enzymatic methods for the production of chiral intermediates in antidepressant drug synthesis. This method provides a high yield and purity of the desired chiral product (Choi et al., 2010).

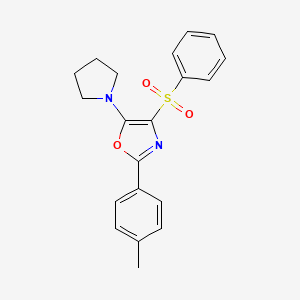

Novel Apoptosis Inducers

Discovery and structure-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds with potential anticancer properties. These compounds induce apoptosis in cancer cell lines and have been linked to specific molecular targets, underscoring their potential as novel therapeutic agents (Zhang et al., 2005).

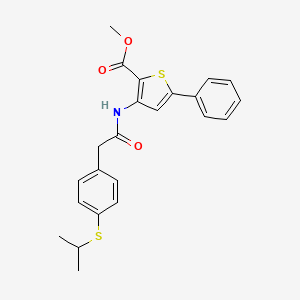

Synthesis and Cytotoxic Activity

Research on novel azetidine-2-one derivatives of 1H-benzimidazole, featuring structural elements similar to N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide, has demonstrated their antimicrobial and cytotoxic activities. These findings highlight the potential for developing new therapeutic agents based on these chemical frameworks (Noolvi et al., 2014).

Propriétés

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c15-10-6-5-9(8-16)12(7-10)18-14(20)13(19)17-11-3-1-2-4-11/h5-7,11H,1-4H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKUZQBIIZVBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)

![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978820.png)

![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)

![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)

![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)